
Orexin A (1-15) (free acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Orexin A (1-15) (free acid) is a polypeptide derived from the larger orexin A peptide. It consists of the first 15 amino acids of orexin A, which is known for its role in regulating wakefulness, appetite, and energy homeostasis. The compound has a molecular formula of C₆₇H₁₀₉N₂₃O₂₂S₄ and a molecular weight of 1716.98 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Orexin A (1-15) (free acid) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers
Industrial Production Methods
Industrial production of Orexin A (1-15) (free acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for scale-up by adjusting reaction times, reagent concentrations, and purification methods .
化学反応の分析
Types of Reactions
Orexin A (1-15) (free acid) can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bridges.
Reduction: Disulfide bridges can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted to create analogs
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU
Major Products
The major products formed from these reactions include various analogs of Orexin A (1-15) (free acid) with modified amino acid sequences or altered disulfide bridge patterns .
科学的研究の応用
Orexin A (1-15) (free acid) has numerous applications in scientific research:
Neuroscience: Studying the role of orexins in sleep-wake regulation and appetite control.
Pharmacology: Developing orexin receptor agonists and antagonists for treating sleep disorders and metabolic diseases.
Biochemistry: Investigating protein-protein interactions and signaling pathways involving orexins
作用機序
Orexin A (1-15) (free acid) exerts its effects by binding to orexin receptors (OX1R and OX2R), which are G-protein-coupled receptors. Upon binding, these receptors activate downstream signaling pathways involving phospholipase C, leading to increased intracellular calcium levels and activation of protein kinase C. This cascade ultimately influences various physiological processes, including wakefulness, appetite, and energy homeostasis .
類似化合物との比較
Similar Compounds
Orexin A: The full-length peptide consisting of 33 amino acids.
Orexin B: Another orexin peptide with a different amino acid sequence.
Hypocretin-1 and Hypocretin-2: Alternative names for orexin A and orexin B, respectively
Uniqueness
Orexin A (1-15) (free acid) is unique due to its truncated structure, which retains some biological activity while being easier to synthesize and study. This makes it a valuable tool for research into the orexin system and its physiological roles .
特性
分子式 |
C67H109N23O22S4 |
|---|---|
分子量 |
1717.0 g/mol |
IUPAC名 |
(2S)-2-[[(1R,4S,7S,10S,13S,16R,21R,24S,31R)-7-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-31-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-13-[3-(diaminomethylideneamino)propyl]-4-[(1R)-1-hydroxyethyl]-24-(hydroxymethyl)-3,6,9,12,15,23,26,32-octaoxo-18,19,28,29-tetrathia-2,5,8,11,14,22,25,33-octazabicyclo[14.10.7]tritriacontane-21-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C67H109N23O22S4/c1-31(2)24-39(82-61(107)46-14-8-22-89(46)63(109)36-16-18-48(94)76-36)64(110)90-23-9-13-45(90)60(106)81-38(25-49(95)96)54(100)84-43-29-115-116-30-44-58(104)83-40(26-91)55(101)85-42(57(103)80-37(65(111)112)12-7-21-75-67(72)73)28-114-113-27-41(86-59(43)105)56(102)78-34(11-6-20-74-66(70)71)51(97)79-35(15-17-47(69)93)52(98)77-33(10-4-5-19-68)53(99)88-50(32(3)92)62(108)87-44/h31-46,50,91-92H,4-30,68H2,1-3H3,(H2,69,93)(H,76,94)(H,77,98)(H,78,102)(H,79,97)(H,80,103)(H,81,106)(H,82,107)(H,83,104)(H,84,100)(H,85,101)(H,86,105)(H,87,108)(H,88,99)(H,95,96)(H,111,112)(H4,70,71,74)(H4,72,73,75)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,50+/m1/s1 |
InChIキー |
CNICZTXUCOFHLV-IDFDRIPKSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)N)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5)O |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)O)CCCCN)CCC(=O)N)CCCN=C(N)N)NC2=O)C(=O)NC(CCCN=C(N)N)C(=O)O)CO)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



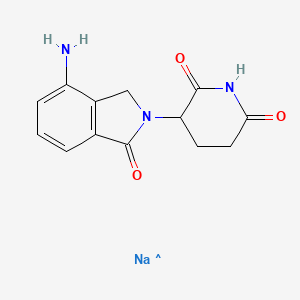
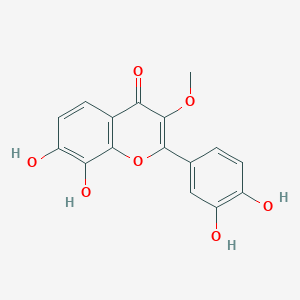
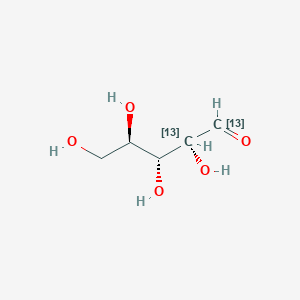
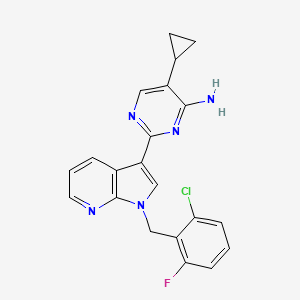
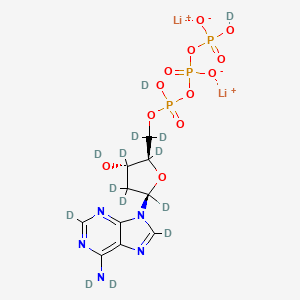
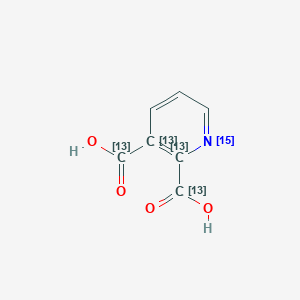
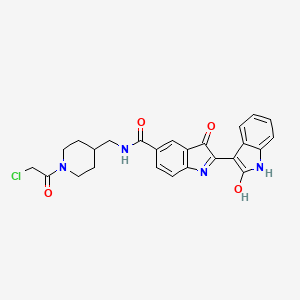

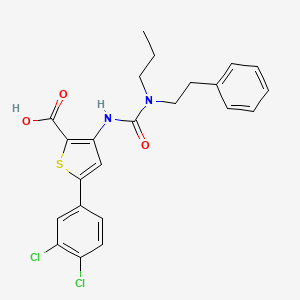

![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
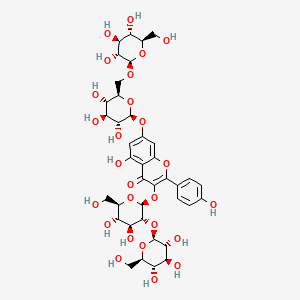
![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
